1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound featuring a brominated pyridoindole structure linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The initial step often includes the bromination of a pyridoindole precursor, followed by coupling with an indole derivative. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and palladium-catalyzed cross-coupling reactions for the formation of the carbon-carbon bond between the pyridoindole and indole units.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone
- 1-(6-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone
Uniqueness
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C21H18BrN3O |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-indol-1-ylethanone |
InChI |
InChI=1S/C21H18BrN3O/c22-17-6-3-5-15-16-12-25(11-9-18(16)23-21(15)17)20(26)13-24-10-8-14-4-1-2-7-19(14)24/h1-8,10,23H,9,11-13H2 |
InChI Key |
CTMSERRFWPXDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)CN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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